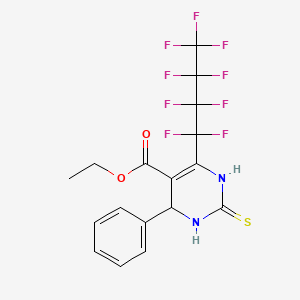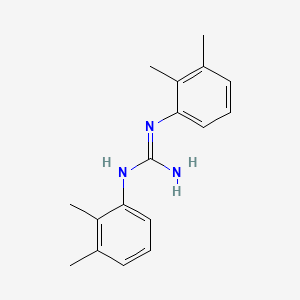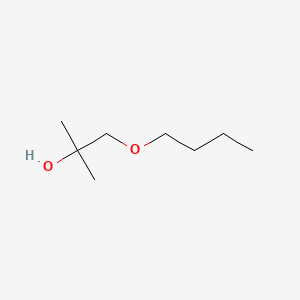![molecular formula C53H90N12O12 B14156473 cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val] CAS No. 94593-78-9](/img/structure/B14156473.png)
cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val] is a cyclic peptide composed of multiple amino acids, including diaminobutyric acid, phenylalanine, leucine, valine, serine, and a modified alanine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val] typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the sequential addition of amino acids to a growing peptide chain. The cyclization step, which forms the cyclic structure, is often achieved through head-to-tail cyclization under specific conditions, such as the presence of coupling agents like HATU or EDCI.
Industrial Production Methods
Industrial production of cyclic peptides often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.
化学反応の分析
Types of Reactions
Cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of serine can lead to the formation of serine oxide, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
Cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its potential role in modulating biological processes due to its stability and resistance to degradation.
Medicine: Explored for its therapeutic potential, particularly in drug delivery systems and as a scaffold for designing bioactive compounds.
Industry: Utilized in the development of new materials and as a template for creating novel cyclic peptides with specific properties.
作用機序
The mechanism of action of cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows for a high degree of conformational rigidity, which can enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Cyclo(Phe-Pro): A cyclic dipeptide composed of phenylalanine and proline.
Cyclo(Leu-Pro): A cyclic dipeptide composed of leucine and proline.
Cyclo(Val-Pro): A cyclic dipeptide composed of valine and proline.
Uniqueness
Cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val] is unique due to its complex composition and the presence of modified amino acids like ObAla(3-sBu)
特性
CAS番号 |
94593-78-9 |
|---|---|
分子式 |
C53H90N12O12 |
分子量 |
1087.4 g/mol |
IUPAC名 |
12,21,27-tris(2-aminoethyl)-18-benzyl-31-butan-2-yl-3-(hydroxymethyl)-6,15-bis(2-methylpropyl)-9,24-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacontane-2,5,8,11,14,17,20,23,26,29-decone |
InChI |
InChI=1S/C53H90N12O12/c1-11-32(10)41-26-42(67)57-34(17-20-54)46(69)64-43(30(6)7)51(74)59-35(18-21-55)45(68)61-39(25-33-15-13-12-14-16-33)50(73)60-37(23-28(2)3)48(71)58-36(19-22-56)47(70)65-44(31(8)9)52(75)62-38(24-29(4)5)49(72)63-40(27-66)53(76)77-41/h12-16,28-32,34-41,43-44,66H,11,17-27,54-56H2,1-10H3,(H,57,67)(H,58,71)(H,59,74)(H,60,73)(H,61,68)(H,62,75)(H,63,72)(H,64,69)(H,65,70) |
InChIキー |
DTKPLFMHHIBZIK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CO)CC(C)C)C(C)C)CCN)CC(C)C)CC2=CC=CC=C2)CCN)C(C)C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-3-[[3-(dimethylamino)benzoyl]amino]thiourea](/img/structure/B14156399.png)

![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)

![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)





![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)

